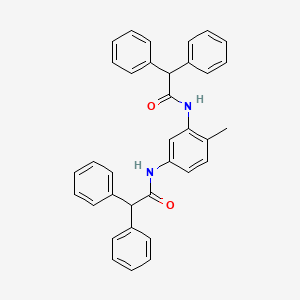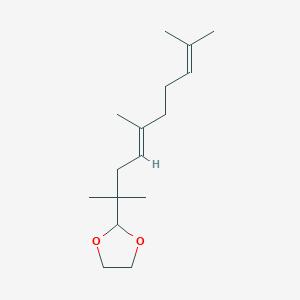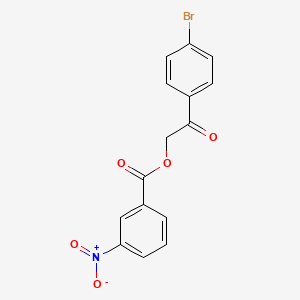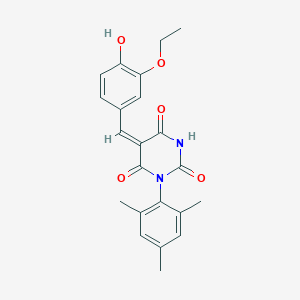
N,N'-(4-methyl-1,3-phenylene)bis(2,2-diphenylacetamide)
Übersicht
Beschreibung
N,N'-(4-methyl-1,3-phenylene)bis(2,2-diphenylacetamide), commonly known as MPD, is a chemical compound that is widely used in scientific research. MPD is a type of diphenylacetamide that has been synthesized for various purposes, including as a ligand for metal complexes, as a chiral auxiliary in asymmetric synthesis, and as a potential drug candidate.
Wirkmechanismus
The mechanism of action of MPD is not fully understood. However, it is believed that MPD binds to specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPD can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. MPD has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPD in lab experiments is its high purity and stability. MPD is a crystalline solid that can be easily purified by recrystallization. MPD is also stable under various conditions, including high temperatures and acidic or basic environments.
One of the limitations of using MPD in lab experiments is its relatively high cost. MPD is a complex molecule that requires multiple synthetic steps to produce, which can make it expensive to use in large quantities.
Zukünftige Richtungen
There are several future directions for research on MPD. One potential area of research is in the development of new metal complexes using MPD as a ligand. These complexes could be studied for their catalytic properties in various organic reactions.
Another potential area of research is in the development of new chiral auxiliaries based on the MPD structure. These auxiliaries could be used in various asymmetric synthesis reactions to produce enantiomerically pure products.
Finally, MPD could be studied further for its potential therapeutic applications. The anti-cancer and anti-inflammatory properties of MPD could be further explored for the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
MPD has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of coordination chemistry, where MPD has been used as a ligand for metal complexes. MPD has been shown to form stable complexes with various transition metals, including copper, nickel, and cobalt. These complexes have been studied for their catalytic properties in various organic reactions.
MPD has also been used as a chiral auxiliary in asymmetric synthesis. The presence of the chiral MPD moiety in the reaction can lead to the formation of enantiomerically pure products. This has been demonstrated in various reactions, including the asymmetric hydrogenation of ketones and the Michael addition of malonates to nitroolefins.
Eigenschaften
IUPAC Name |
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2O2/c1-25-22-23-30(36-34(38)32(26-14-6-2-7-15-26)27-16-8-3-9-17-27)24-31(25)37-35(39)33(28-18-10-4-11-19-28)29-20-12-5-13-21-29/h2-24,32-33H,1H3,(H,36,38)(H,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXTVORSFBNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2,2-diphenylacetyl)amino]-4-methylphenyl]-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-bromo-4-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3838574.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B3838609.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838647.png)
![2-hydroxy-N'-(2-methoxyphenyl)-2,2-bis[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B3838655.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B3838664.png)
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)


![2-chloro-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B3838681.png)
